![molecular formula C8H17IO3 B3283776 1-Hexanol, 6-iodo-, acetate CAS No. 77295-58-0](/img/structure/B3283776.png)
1-Hexanol, 6-iodo-, acetate
Overview
Description
1-Hexanol, 6-iodo-, acetate, commonly known as hexyl iodide acetate, is an organic compound belonging to the family of iodides. It is a colorless liquid with a strong odor and is widely used in organic synthesis. Hexyl iodide acetate is used in various scientific research applications due to its unique properties and mechanism of action.
Scientific Research Applications
Hexyl iodide acetate is widely used in organic synthesis as a reagent for the preparation of various organic compounds. It is also used as a starting material for the synthesis of other iodides. Hexyl iodide acetate is used in the preparation of esters, ethers, and other organic compounds. It is also used in the synthesis of natural products such as terpenes and steroids.
Mechanism of Action
The mechanism of action of hexyl iodide acetate is not fully understood. It is believed that it acts as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This reaction can lead to changes in the structure and function of the biomolecules, which can have various effects on biological systems.
Biochemical and Physiological Effects:
Hexyl iodide acetate has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antitumor activity in some studies. Hexyl iodide acetate can also act as a central nervous system depressant, causing sedation and relaxation.
Advantages and Limitations for Lab Experiments
Hexyl iodide acetate is a versatile reagent that can be used in various organic synthesis reactions. It is readily available and relatively inexpensive compared to other reagents. However, it is also highly reactive and can be dangerous to handle. Proper safety precautions should be taken when working with hexyl iodide acetate.
Future Directions
There are several future directions for the research and development of hexyl iodide acetate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of the mechanism of action of hexyl iodide acetate and its effects on biological systems. Additionally, the potential use of hexyl iodide acetate as a therapeutic agent for various diseases should be explored further.
Conclusion:
In conclusion, hexyl iodide acetate is a versatile reagent that has various scientific research applications. It is widely used in organic synthesis and has been shown to have antifungal, antibacterial, and antitumor properties. Hexyl iodide acetate is a highly reactive compound that should be handled with caution. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
acetic acid;6-iodohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIHSYPPQYDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCI)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703759 | |
Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77295-58-0 | |
Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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